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Compound of Interest

Compound Name: PG-931

cat. No.: B1139628

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of different administration schedules for TAK-
931 (simurosertib), a selective inhibitor of cell division cycle 7 (CDC7) kinase, based on
available clinical and preclinical data. The information presented herein is intended to inform
ongoing research and clinical development of this agent.

Executive Summary

TAK-931 is a first-in-class, orally active inhibitor of CDC7 kinase, a key regulator of DNA
replication initiation. Its mechanism of action involves inducing replication stress in cancer cells,
leading to cell cycle arrest and apoptosis. Head-to-head studies, primarily from a Phase | first-
in-human clinical trial (NCT02699749), have evaluated various administration schedules to
optimize the therapeutic window of TAK-931. The findings from this pivotal study, alongside
preclinical data, indicate that intermittent dosing schedules appear to offer a better balance of
safety and efficacy compared to continuous dosing.

Clinical Data: Phase | First-in-Human Study
(NCT02699749)

A Phase |, open-label, dose-escalation study evaluated the safety, tolerability,
pharmacokinetics, and preliminary antitumor activity of TAK-931 in 80 patients with advanced
solid tumors.[1][2][3][4][5][6] The study explored four different administration schedules.
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: ¢ Clinical Administrati hedul

DoSi Maximum Dose-Limiting
osin
Schedule . = Starting Dose Tolerated Dose Toxicities
Regimen
(MTD) (DLTs)
Once daily for 14 Grade 4
A days in 21-day 30 mg 50 mg neutropenia[1][2]
cycles [315]
) Grade 3 febrile
Once or twice )
. neutropenia,
daily for 7 days
B ] 60 mg 100 mg Grade 4
on, 7 days off in _
neutropenia[1][2]
28-day cycles
[31[5]
Continuous once
o Not Determined )
D daily in 21-day 20 mg ) ] Not Applicable
(discontinued)
cycles
Once daily for 2
days on, 5 days Not Determined )
E ] 100 mg ] ] Not Applicable
off in 21-day (discontinued)
cycles

Schedules D and E were discontinued before MTD determination due to changes in the

sponsor's development strategy, not as a result of toxicity or lack of efficacy.[4]

Key Findings from the Clinical Study:

Recommended Phase Il Dose (RP2D): Based on the overall safety and tolerability profile,

TAK-931 at a dose of 50 mg administered once daily for 14 days in a 21-day cycle (Schedule
A) was selected as the RP2D.[1][2][3][4][5][6]

Safety and Tolerability: The most common treatment-related adverse events were nausea

(60%) and neutropenia (56%).[1][2][3][5] Isolated neutropenia was the most frequent dose-

limiting toxicity.[7]
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e Pharmacokinetics: The time to maximum plasma concentration of TAK-931 was
approximately 1-4 hours after oral administration.[1][2][3][5] The mean terminal elimination
half-life was about 5.4 hours.[7]

o Preliminary Efficacy: Partial responses were observed in five patients with various advanced
solid tumors.[1][2][3][5]

Preclinical Data

Preclinical studies in mouse xenograft models of human cancers have also compared different
dosing schedules of TAK-931.

Comparison of Preclinical Administration Schedules in a
Pancreatic Patient-Derived Xenograft (PDX) Model

Tumor Growth

Dosing Regimen Dose Treatment Duration  Inhibition (%TGI)

on Day 22

60 mg/kg, twice daily,

Intermittent 3 days on/4 days off 21 days 96.6%
(3 cycles)

Continuous 40 mg/kg, once daily 21 days 68.4%

Continuous 60 mg/kg, once daily 21 days 75.1%

These preclinical findings suggest that intermittent, high-dose administration may lead to more
potent antitumor activity compared to continuous daily dosing.[8]

Experimental Protocols
Phase | Clinical Trial (NCT02699749) Methodology

o Study Design: This was a Phase |, open-label, multi-center, dose-escalation study in patients
with advanced nonhematologic tumors.[4][9]
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Patient Population: Patients aged =20 years with advanced solid tumors for whom no
effective standard treatment was available were enrolled.[1][3][5]

Dose Escalation: A Bayesian logistic regression model with overdose control was used to
guide dose escalation and estimate the MTD.[4][7]

Assessments: Safety and tolerability were the primary objectives. Secondary objectives
included characterization of pharmacokinetics, assessment of pharmacodynamic effects
(measuring phosphorylated MCM2 in skin biopsies), and evaluation of preliminary clinical
activity.[4]

Dose-Limiting Toxicity (DLT) Definition: DLTs were defined as specific treatment-related
adverse events occurring during the first cycle of treatment, including grade =3 hematologic
and non-hematologic toxicities.[4]

Preclinical Xenograft Study Methodology

Animal Models: Nude mice were subcutaneously inoculated with human cancer cells (e.g.,
COLO205) or patient-derived tumor fragments.[8]

Drug Administration: TAK-931 was administered orally at the specified doses and schedules
once tumors reached a predetermined volume.[8]

Efficacy Assessment: Tumor volumes were measured regularly, and the percentage of tumor
growth inhibition (% TGI) was calculated at the end of the treatment period.[8]

Pharmacodynamic Assessment: The expression of phosphorylated MCM2 (pMCM2), a direct
substrate of CDC7, was measured in tumor tissues at different time points after TAK-931
administration to confirm target engagement.|[8]

Visualizations
TAK-931 Mechanism of Action and the CDC7 Signaling
Pathway
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Caption: Mechanism of TAK-931 inhibition of the CDC7 signaling pathway.

Experimental Workflow for Clinical Trial Dose Escalation
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Caption: Workflow for dose escalation in the Phase | clinical trial of TAK-931.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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